BenchChemオンラインストアへようこそ!

3-(1H-Tetrazol-5-YL)-2H-chromen-2-one

GPR35 agonism bioisostere comparison GPCR drug discovery

3-(1H-Tetrazol-5-yl)-2H-chromen-2-one (CAS 74209-96-4; CHEMBL1765162) is a coumarin–tetrazole hybrid with molecular formula C₁₀H₆N₄O₂ and molecular weight 214.18 g/mol. It belongs to the 3-substituted coumarin family and serves as the unsubstituted parent scaffold for a series of GPR35 agonists, InhA inhibitors, and antiallergic agents.

Molecular Formula C10H6N4O2
Molecular Weight 214.18 g/mol
Cat. No. B15237148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Tetrazol-5-YL)-2H-chromen-2-one
Molecular FormulaC10H6N4O2
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=NNN=N3
InChIInChI=1S/C10H6N4O2/c15-10-7(9-11-13-14-12-9)5-6-3-1-2-4-8(6)16-10/h1-5H,(H,11,12,13,14)
InChIKeyNHBAMEACUMRIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Tetrazol-5-yl)-2H-chromen-2-one – Core Scaffold, Physicochemical Properties, and Comparator Landscape for Scientific Procurement


3-(1H-Tetrazol-5-yl)-2H-chromen-2-one (CAS 74209-96-4; CHEMBL1765162) is a coumarin–tetrazole hybrid with molecular formula C₁₀H₆N₄O₂ and molecular weight 214.18 g/mol [1]. It belongs to the 3-substituted coumarin family and serves as the unsubstituted parent scaffold for a series of GPR35 agonists, InhA inhibitors, and antiallergic agents [2]. The compound contains one hydrogen bond donor and five hydrogen bond acceptors, with a computed XLogP3-AA of 1.1, a topological polar surface area of 80.8 Ų, and a single rotatable bond — physicochemical features that distinguish it from more lipophilic, multi-substituted analogs that populate the same pharmacological space [1][3].

Why 3-(1H-Tetrazol-5-yl)-2H-chromen-2-one Cannot Be Casually Substituted: The Tetrazole–Carboxylic Acid Bioisostere Gap


Within the 3-substituted coumarin family, the identity of the acidic moiety at position 3 fundamentally determines pharmacological activity. Direct SAR evidence shows that the 1H-tetrazol-5-yl group confers a ~13.6-fold potency advantage over the corresponding carboxylic acid at GPR35 (EC₅₀ 6.76 μM vs. 92.26 μM), while the 3-cyano analog is completely inactive [1]. Furthermore, tetrazole substitution eliminates the gastric stimulative liability associated with carboxylic acid congeners — a critical differentiator for oral drug development [1]. Substitution at the 6, 7, and 8 positions of the coumarin core modulates potency by over 1,000-fold (range: EC₅₀ 0.0058 μM to EC₅₀ 14.76 μM), meaning users cannot assume functional equivalence among even closely related 3-(1H-tetrazol-5-yl)-2H-chromen-2-one derivatives without explicit positional substitution data [1].

Quantitative Procurement Evidence: Where 3-(1H-Tetrazol-5-yl)-2H-chromen-2-one Demonstrates Measurable Differentiation from Its Closest Comparators


Tetrazole vs. Carboxylic Acid at GPR35: A 13.6-Fold Potency Advantage Confirmed by Direct Head-to-Head SAR

In a direct head-to-head comparison within the same study, the unsubstituted 3-(1H-tetrazol-5-yl)-2H-chromen-2-one (compound 41) demonstrated an EC₅₀ of 6.76 ± 0.42 μM for GPR35 agonism in HT-29 cells via dynamic mass redistribution (DMR) assay, compared to an EC₅₀ of 92.26 ± 6.22 μM for the corresponding 3-carboxylic acid coumarin (compound 21) — representing a 13.6-fold potency advantage for the tetrazole [1]. The 3-cyano analog (compound 31) was inactive. The desensitization IC₅₀ values confirmed this rank order: compound 41 (5.08 ± 0.29 μM) versus compound 21 (100.0 ± 18.6 μM) [1]. The tetrazole and carboxyl groups are established bioisosteres, yet the tetrazole delivers quantitatively superior target engagement in this system [1].

GPR35 agonism bioisostere comparison GPCR drug discovery

Scaffold Optimization Dynamic Range: From 6.76 μM to 5.8 nM — A >1,000-Fold Potency Window for Derivative Development

The unsubstituted parent compound 41 (EC₅₀ = 6.76 μM) defines the baseline of a scaffold with an exceptionally wide optimization window. Systematic substitution at positions 6, 7, and 8 yields compound 50 (6-bromo-7-hydroxy-8-nitro; EC₅₀ = 0.0058 μM = 5.8 nM), the most potent GPR35 agonist in the series, representing a ~1,165-fold potency improvement over the parent [1]. The full potency rank order among tetrazole-coumarins is: 50 (0.0058 μM) > 51 (0.014 μM) > 43 (0.068 μM) > 49 (0.71 μM) ≈ 42 (0.93 μM) ≈ 44 (1.41 μM) > 46 (2.66 μM) > 47 (14.76 μM) [1]. Compound 50 also demonstrated superior potency in the Tango β-arrestin translocation assay (EC₅₀ = 0.197 μM vs. zaprinast EC₅₀ = 3.52 μM), confirming functional agonist activity beyond the primary DMR readout [1].

structure–activity relationship lead optimization GPR35 pharmacological tools

Tetrazole as a Carboxylic Acid Bioisostere: Reduced Gastric Stimulation Liability with Preserved Acidic Pharmacophore Function

The 2017 J. Med. Chem. study explicitly identifies a key drug development advantage: while both the tetrazole and carboxylic acid groups function as acidic pharmacophores capable of ionizable hydrogen bonding, the tetrazolyl moiety exhibits much lower gastric stimulative activity than the carboxylic acid counterpart [1]. This is clinically significant because carboxylic acid-containing drugs (e.g., NSAIDs) are frequently associated with gastrointestinal side effects. The authors note that this property has led to the successful deployment of tetrazole in antihypertensive, antiallergic, and antispasmodic drugs [1]. Compared with the corresponding 3-carboxyl coumarin series, the tetrazole-coumarin series consistently showed both higher potency and improved drug-likeness parameters: compounds 30, 50, and 51 exhibited favorable ligand-lipophilicity efficiency (LLE) values of 5.009, 6.495, and 6.935, respectively, exceeding the LLE > 5 threshold considered optimal for drug candidates [1].

bioisostere design drug safety oral bioavailability

InhA Enzyme Inhibition: Coumarin–Tetrazole Hybrid Demonstrates Superior Potency to Triclosan with Activity Against Drug-Resistant Mtb

In a 2024 study of azaheterocyclic coumarin derivatives targeting Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), the tetrazole-containing coumarin derivative 4c (bearing a 4-phenylcoumarin core with a tetrazole-containing side chain) exhibited an InhA IC₅₀ of 0.565 ± 0.02 μM, which was superior to the reference InhA inhibitor triclosan (IC₅₀ = 0.731 ± 0.03 μM) [1]. Compound 4c also demonstrated an MIC of 15 μg/mL against Mtb H37Rv and retained activity against the ΔkatG mutant strain, which confers resistance to the first-line prodrug isoniazid [1]. Furthermore, 4c achieved an IC₅₀/MIC selectivity index of 8 against L929 murine fibroblasts, and penetrated Mtb-infected human macrophages to suppress intracellular bacillary growth [1]. Molecular docking revealed that the tetrazole moiety and 4-phenylcoumarin ring system are both critical for binding affinity within the InhA active site [1].

antitubercular drug discovery InhA inhibition drug-resistant tuberculosis

Green Synthesis Route: Domino Knoevenagel–Pinner–Cycloaddition in Water with High Yields

Two complementary synthetic approaches exist for 3-(1H-tetrazol-5-yl)-2H-chromen-2-one derivatives. The Wei et al. (2017) method uses AlCl₃-catalyzed [3+2] cycloaddition of 3-cyano coumarins with sodium azide in refluxing THF, achieving yields of 85–97% for compounds 41–49 [1]. A greener alternative from Tisseh et al. (2012) employs a domino Knoevenagel condensation–Pinner reaction–1,3-dipolar cycloaddition sequence conducted entirely in water, providing 3-(1H-tetrazol-5-yl)coumarins in good yields under mild, catalyst-free conditions [2]. The water-based method avoids organic solvents, aluminum catalysts, and inert atmosphere requirements, offering a more sustainable procurement route for large-scale synthesis while the AlCl₃ method provides higher documented yields for specific substitution patterns [1][2].

green chemistry synthesis 3-cyano coumarin cycloaddition tetrazole formation

Antiallergic Pharmacophore: 3-(1H-Tetrazol-5-yl)chromone Class Demonstrates Oral Efficacy in Rat PCA Model with Clinical Translation

The 3-(1H-tetrazol-5-yl) pharmacophore is integral to a class of orally active antiallergic agents. 3-(1H-Tetrazol-5-yl)chromones were shown to inhibit the rat passive cutaneous anaphylaxis (PCA) reaction upon oral administration, with 3-(1H-tetrazol-5-yl)-8-methoxy chromone achieving 100% inhibition of PCA at an oral dose of 0.1 mg/kg, while the 6-methoxy regioisomer was inactive at the same dose — demonstrating strict positional specificity [1]. The clinical candidate 6-ethyl-3-(1H-tetrazol-5-yl)chromone (AA-344) demonstrated efficacy at oral doses of 60–120 mg/day in type I allergy including sea-squirt asthma [2]. While these are chromone rather than coumarin derivatives, the shared 3-(1H-tetrazol-5-yl) pharmacophore establishes the tetrazole as critical for oral antiallergic activity. Within the coumarin subclass, 8-substituted-3-(1H-tetrazol-5-yl)coumarins (e.g., 8-n-hexyloxy, 8-methoxy) are claimed as antiallergic agents with therapeutic effects in experimental asthma models [3].

antiallergic agents mast cell stabilization oral bioavailability

High-Confidence Application Scenarios for 3-(1H-Tetrazol-5-yl)-2H-chromen-2-one Based on Quantitative Differentiation Evidence


GPR35 Agonist Hit-Finding and Lead Optimization Campaigns

Procure the unsubstituted scaffold (compound 41, EC₅₀ = 6.76 μM) as the starting point for GPR35 agonist SAR programs. The >1,000-fold optimization window (to compound 50, EC₅₀ = 5.8 nM) provides a well-characterized SAR landscape where sequential 6-bromo, 7-hydroxy, and 8-nitro substitutions yield predictable, additive potency gains [1]. The Tango β-arrestin assay confirms functional agonism beyond the primary DMR readout, and favorable LLE values (compound 50: LLE = 6.495) support progression to in vivo studies [1].

InhA-Targeted Antitubercular Drug Discovery Against Drug-Resistant Mtb

Use the coumarin–tetrazole hybrid scaffold for designing InhA inhibitors with activity against isoniazid-resistant (ΔkatG) Mtb strains. Derivative 4c demonstrated an InhA IC₅₀ of 0.565 μM (superior to triclosan at 0.731 μM), an MIC of 15 μg/mL against Mtb H37Rv, intracellular macrophage penetration, and a selectivity index of 8 — approximately 3-fold better than earlier coumarin antitubercular leads [2]. The tetrazole moiety is essential for InhA binding affinity as confirmed by molecular docking [2].

Oral Antiallergic Agent Development Leveraging the 3-(1H-Tetrazol-5-yl) Pharmacophore

The 3-(1H-tetrazol-5-yl) group is clinically validated for oral antiallergic activity via AA-344 (60–120 mg/day p.o.) [3]. The strict positional SAR — 8-substituted regioisomers are active while 6-substituted are inactive at identical doses [3] — makes the unsubstituted parent coumarin scaffold an essential starting material for systematic 8-position derivatization. The coumarin subclass (as distinct from chromones) has patent-protected antiallergic claims covering 8-alkoxy and 8-hydroxyalkoxy derivatives for experimental asthma models [4].

Green Chemistry-Based Scale-Up Synthesis Programs

For programs requiring multi-gram to kilogram quantities with sustainability constraints, the Tisseh et al. (2012) water-based domino synthesis offers a catalyst-free, one-pot route conducted at moderate temperatures without organic solvents or inert atmosphere [5]. For programs prioritizing maximum yield, the AlCl₃-catalyzed [3+2] cycloaddition (85–97% yield, ≥95% purity) provides a higher-yielding alternative with established reproducibility [6]. The availability of both routes supports stage-appropriate manufacturing strategies where early discovery uses the green method and late-stage development transitions to the higher-yielding protocol.

Quote Request

Request a Quote for 3-(1H-Tetrazol-5-YL)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.